2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a specialized chemical compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the tetrafluoropropyl group and the benzothiazol-2-ylamino moiety. These components are then combined under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The process would also require the use of specialized equipment to handle the potentially hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for these reactions might include strong oxidizing or reducing agents, depending on the desired transformation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate may be used to study protein interactions, enzyme inhibition, or as a probe in biochemical assays.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It might be used in the development of new drugs or as a component in pharmaceutical formulations.
Industry: In industry, this compound could find applications in materials science, such as in the creation of advanced polymers or coatings with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would be determined by the biological system .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds might include other fluorinated organic molecules or benzothiazole derivatives. These compounds share structural similarities but may have different functional groups or substituents.
Uniqueness: 2,2,3,3-Tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is unique due to its specific combination of fluorinated and benzothiazolyl groups, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O3S/c15-12(16)14(17,18)7-23-11(22)6-5-10(21)20-13-19-8-3-1-2-4-9(8)24-13/h1-4,12H,5-7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQGKMDIYNOLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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